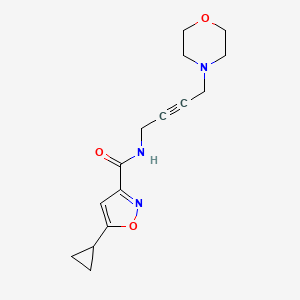

5-cyclopropyl-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-cyclopropyl-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide is a synthetic compound with a molecular formula of C15H19N3O3. It belongs to the class of isoxazole derivatives, which are known for their significant biological activities and are commonly found in many commercially available drugs

Vorbereitungsmethoden

The synthesis of 5-cyclopropyl-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide typically involves a series of chemical reactions starting from readily available starting materials. One common synthetic route involves the (3 + 2) cycloaddition reaction, which is catalyzed by metals such as copper (I) or ruthenium (II) . there is a growing interest in developing metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Analyse Chemischer Reaktionen

5-cyclopropyl-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs due to its ability to bind to various biological targets . In biology, it is studied for its potential as an anticancer agent and its role in modulating biological pathways . In the field of industry, it is used in the synthesis of other complex molecules and as a building block for the development of new materials .

Wirkmechanismus

The mechanism of action of 5-cyclopropyl-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

5-cyclopropyl-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide can be compared with other isoxazole derivatives, such as 5-methylisoxazole-3-carboxamide and 5-phenylisoxazole-3-carboxamide . While these compounds share a common isoxazole core, they differ in their substituents, which can lead to variations in their biological activities and applications.

Biologische Aktivität

5-cyclopropyl-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide is a synthetic compound belonging to the class of isoxazole derivatives, which are recognized for their diverse biological activities. This compound has gained attention in medicinal chemistry as a potential scaffold for drug development due to its ability to interact with various biological targets.

The molecular formula of this compound is C15H19N3O3. It features a unique structure that includes a cyclopropyl group and a morpholine moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N3O3 |

| IUPAC Name | This compound |

| InChI Key | JQAUUIWNKLYJIW-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies indicate that it may modulate pathways associated with cell proliferation and apoptosis. The mechanism of action is likely due to the compound's ability to bind to various targets, influencing their activity and leading to significant biological effects.

Biological Activity Studies

Recent research has focused on the cytotoxic effects of isoxazole derivatives, including this compound. A study involving human promyelocytic leukemia cells (HL-60) evaluated the compound's cytotoxicity using the MTT reduction method.

Case Study: Cytotoxicity in HL-60 Cells

In vitro studies reported an IC50 value range for various isoxazole derivatives, including this compound, indicating its potential as an anti-cancer agent. The analysis included:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Induces apoptosis and cell cycle arrest |

| Isoxazole (3) | 86 | Promotes apoptosis |

| Isoxazole (6) | 755 | Primarily affects cell cycle arrest |

The results demonstrated that the compound could induce apoptosis through modulation of Bcl-2 and p21^WAF-1 expression levels, suggesting a dual mechanism involving both pro-apoptotic signals and cell cycle regulation.

Toxicological Profile

In silico studies have also been conducted to assess the toxicological effects of this compound. These investigations utilized various computational tools to predict potential toxic effects based on structural properties.

Findings from In Silico Analysis

The toxicological assessment revealed that:

- High Gastrointestinal Absorption : The compound exhibited favorable pharmacokinetic properties, including high gastrointestinal absorption.

- Blood-Brain Barrier Penetration : Its ability to cross the blood-brain barrier raises concerns regarding neurotoxicity.

- Potential Toxic Effects : Predicted effects included reproductive dysfunction and neuroendocrine disruption.

Eigenschaften

IUPAC Name |

5-cyclopropyl-N-(4-morpholin-4-ylbut-2-ynyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c19-15(13-11-14(21-17-13)12-3-4-12)16-5-1-2-6-18-7-9-20-10-8-18/h11-12H,3-10H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAUUIWNKLYJIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC#CCN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.